2-(甲氧羰基)环丙烷-1-羧酸

描述

Synthesis Analysis

The synthesis of derivatives related to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves multiple steps, including chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation processes, yielding high total yields under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013). Such methods provide a potential route for the large-scale syntheses of cyclopropane-carboxylic acid derivatives.

Molecular Structure Analysis

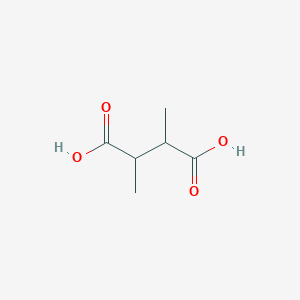

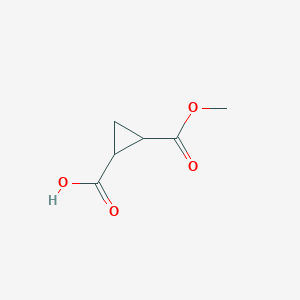

The molecular structure of cyclopropane-1-carboxylic acid derivatives, including 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, is characterized by X-ray crystal structure analysis, showing that the cyclopropane rings possess Z-configuration and that the carbonyl oxygen of the methoxycarbonyl moiety adopts a synperiplanar conformation with respect to the midpoint of the distal bond of the cyclopropane ring (M. Cetina et al., 2004).

Chemical Reactions and Properties

The reactivity and transformation of cyclopropane-1-carboxylic acid derivatives can be influenced significantly by their structural configuration. For instance, one-electron oxidation of derivatives leads to the formation of radical cations or radical zwitterions, undergoing decarboxylation as a side-chain fragmentation pathway. The rate of these reactions can vary based on structural effects and pH (M. Bietti & A. Capone, 2008).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), although specific studies on these aspects were not directly found in the searched papers.

Chemical Properties Analysis

The chemical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, including reactivity, stability, and functional group reactions, are pivotal for its application in synthesis and material development. The esterification reactions, polymerization potential, and radical reactivity offer insights into its versatility in chemical synthesis (N. Moszner et al., 1999).

科学研究应用

新型衍生物的合成:该化合物已用于合成 1-氨基环丙烷-1-羧酸的新型嘌呤和嘧啶衍生物,在药物化学中显示出潜力 (Cetina et al., 2004).

香料和香精工业:它参与了新型烟草香料的合成,如 2-(2-羟苯基)环丙烷-1-羧酸,展示了其在香料和香精工业中的应用 (Lu Xin-y, 2013).

聚合物科学:该化合物用于双功能和三功能 2-乙烯基环丙烷的合成和自由基聚合,从而生产出交联聚合物,这在材料科学和工程学中非常重要 (Moszner et al., 1997).

化学反应研究:它已被用于研究缺电子环丙烷衍生物与各种试剂的反应,有助于对化学反应机理的基本理解 (Chen et al., 2005).

药物合成:该化合物在药物合成中发挥作用,例如 N-(4-氟苯基)-1-(吡咯烷-1-羰基)环丙烷-1-甲酰胺,表明其在药物开发中的相关性 (Zhou et al., 2021).

材料科学应用:该化合物用于环状单体的聚合,有助于开发具有特定性能的新材料 (Moszner et al., 1999).

卡宾化学:它参与卡宾化学的研究,尤其是在了解邻近羧酸基团对芳基卡宾反应性的影响,这在有机合成中至关重要 (Tomioka et al., 1985).

光学活性化合物合成:该化合物用于合成光学活性化合物,如 2,3-甲环哌啶酸,这在手性化学领域具有重要意义 (Matsumura et al., 2000).

安全和危害

作用机制

Mode of Action

It’s known that cyclopropane carboxylic acids can participate in various chemical reactions, potentially influencing biological systems .

Biochemical Pathways

Given the compound’s structure, it could potentially be involved in reactions with nucleophiles

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid are not well studied. As a small molecule, it may have good absorption and distribution characteristics. Its metabolism and excretion profiles are currently unknown .

属性

IUPAC Name |

2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。